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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and analytical methodologies related to 4,8-Dinitroquinoline. Due to the limited availability of
direct experimental data for this specific dinitro-isomer, this document leverages data from
closely related and well-characterized mono-nitroquinoline analogues, namely 4-nitroquinoline
and 8-nitroquinoline, to provide a predictive and comparative analysis. This guide is intended to
serve as a foundational resource for researchers and professionals engaged in drug
development and scientific investigation involving nitro-substituted quinoline scaffolds.

Introduction

The quinoline ring system is a fundamental heterocyclic scaffold prevalent in a vast array of
natural products and synthetic compounds exhibiting significant biological activities. The
introduction of nitro groups to the quinoline core can profoundly influence its physicochemical
properties and pharmacological effects. 4,8-Dinitroquinoline, a dinitro-substituted derivative,
represents a molecule of interest for which detailed characterization is not widely available in
the public domain. This guide aims to consolidate the known information on related compounds
to build a predictive profile for 4,8-Dinitroquinoline.

Molecular Structure and Identification
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The molecular structure of 4,8-Dinitroquinoline consists of a quinoline core substituted with
two nitro groups at positions 4 and 8.

Caption: Molecular structure of 4,8-Dinitroquinoline.

Chemical Identifiers

Direct chemical identifiers for 4,8-Dinitroquinoline are not readily available in major chemical
databases. However, for the closely related mono-nitro derivatives, the following information is

available:

Identifier 4-Nitroquinoline 8-Nitroquinoline

IUPAC Name 4-nitroquinoline[1] 8-nitroquinoline

CAS Number 3741-15-9[1] 607-35-2[2]

Molecular Formula CoHeN202[1] CoHsN202

Molecular Weight 174.16 g/mol [1] 174.16 g/mol

SMILES C1=CC=C2C(=C1)C(=CC=N2) C1=CC=C2C(=C1)N=CC=C2--
--INVALID-LINK--[O-][1] INVALID-LINK--[O-]
INChl=1S/C9H6N202/c12- INChl=1S/C9H6N202/c12-

InChl 11(13)9-5-6-10-8-4-2-1-3- 11(13)8-5-1-3-7-4-2-6-10-
7(8)9/h1-6H[1] 9(7)8/h1-6H[2]

For 4,8-Dinitroquinoline, the predicted identifiers are:

Identifier 4,8-Dinitroquinoline
Molecular Formula CoHsN30a4
Molecular Weight 219.16 g/mol

A CAS number of 14753-19-6 is assigned to Quinoline, 4,8-dinitro-, 1-oxide, a closely related
N-oxide derivative.[3]
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Experimental Protocols
Proposed Synthetic Pathway

Direct synthesis of 4,8-Dinitroquinoline is not well-documented. Standard nitration of quinoline
with a mixture of fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline
and 8-nitroquinoline.[4][5] Achieving a 4,8-disubstituted pattern would likely require a more
targeted approach. A plausible synthetic route could involve the nitration of a pre-substituted
quinoline. For instance, the nitration of 8-nitroquinoline under forcing conditions might introduce
a second nitro group. Alternatively, a multi-step synthesis starting from a different precursor

could be employed.

The synthesis of the related Quinoline, 4,8-dinitro-, 1-oxide has been reported from the nitration

of quinoline 1-oxide or 8-nitroquinoline N-oxide.[3]

Starting Materials Nitration Product

[ . I } Forced Conditions Nitrating Agent - -
8-Nitroquinoline (e.9., HNO3/H2S04) 4,8-Dinitroquinoline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4,8-Dinitroquinoline.

Physicochemical Properties (Comparative Data)

The following table summarizes the known physicochemical properties of 4-nitroquinoline and
8-nitroquinoline. These values can serve as a reference for predicting the properties of 4,8-

Dinitroquinoline.
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Property 4-Nitroquinoline 8-Nitroquinoline
Melting Point Not available 88-90 °C

Boiling Point Not available Not available
XLogP3 2.1[1] 2.1

Spectroscopic Data (Comparative Analysis)

Direct spectroscopic data for 4,8-Dinitroquinoline is not available. This section provides data
for the mono-nitro analogues to serve as a reference for expected spectral features.

Mass Spectrometry

The mass spectrum of 4,8-Dinitroquinoline is expected to show a molecular ion peak (M+) at
m/z 219.

Table: Key Mass Spectral Fragments for Mono-Nitroquinolines

Compound Molecular lon (m/z) Key Fragments (m/z)
4-Nitroquinoline 174[1] 128, 101[1]
8-Nitroquinoline 174 128, 116, 101

Infrared (IR) Spectroscopy

The IR spectrum of 4,8-Dinitroquinoline is expected to exhibit characteristic peaks for the
nitro groups and the quinoline ring system.

Table: Characteristic IR Absorption Bands for Nitro-Aromatic Compounds

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroquinoline
https://www.benchchem.com/product/b15479523?utm_src=pdf-body
https://www.benchchem.com/product/b15479523?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroquinoline
https://www.benchchem.com/product/b15479523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15479523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Functional Group Wavenumber (cm~—?)
Aromatic C-H stretch 3100 - 3000

Aromatic C=C stretch 1600 - 1450
Asymmetric NOz2 stretch 1550 - 1500
Symmetric NOz2 stretch 1355 - 1335

C-N stretch 870 - 830

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of 4,8-Dinitroquinoline would provide detailed structural
information. The chemical shifts would be influenced by the strong electron-withdrawing nature
of the two nitro groups. Predicting the exact chemical shifts without experimental data is
challenging, but the following table for 4-nitroquinoline provides a reference.

Table: Predicted 3C NMR Chemical Shifts for 4-Nitroquinoline

Carbon Atom Chemical Shift (ppm)
Cc2 151.2
C3 122.5
C4 149.3
C4a 124.9
C5 129.8
C6 126.8
Cc7 1315
C8 123.8
C8a 148.1

Logical Workflow for Analysis
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The following diagram outlines a logical workflow for the synthesis and characterization of 4,8-
Dinitroquinoline.
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Caption: Logical workflow for the synthesis and analysis of 4,8-Dinitroquinoline.

Conclusion

While direct experimental data for 4,8-Dinitroquinoline is sparse, this technical guide provides
a foundational understanding of its molecular structure and predicted properties based on a
comparative analysis of its mono-nitro analogues. The provided synthetic strategies and
analytical workflows offer a roadmap for researchers aiming to synthesize and characterize this
compound. Further experimental investigation is necessary to fully elucidate the
physicochemical and biological properties of 4,8-Dinitroquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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